3,4,4'-Trichlorocarbanilide-13C6 (Triclocarban-13C6)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

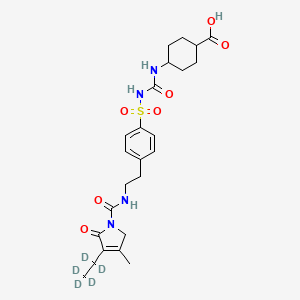

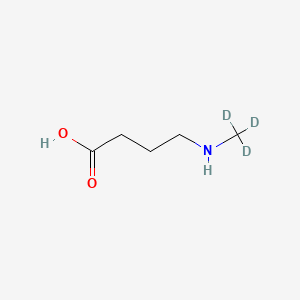

3,4,4’-Trichlorocarbanilide-13C6 (Triclocarban-13C6) is a carbon-13 labeled isotope of 3,4,4’-Trichlorocarbanilide, commonly known as Triclocarban. This compound is widely used as an antibacterial agent in personal care products such as soaps and body washes. The carbon-13 labeling is particularly useful in scientific research for tracing and studying the compound’s behavior in various environments.

Applications De Recherche Scientifique

3,4,4’-Trichlorocarbanilide-13C6 is extensively used in scientific research due to its labeled carbon-13 isotope. Some key applications include:

Biology: Employed in metabolic studies to trace the compound’s pathway in biological systems.

Industry: Utilized in the development of analytical methods for detecting Triclocarban in consumer products.

Mécanisme D'action

Target of Action

Triclocarban-13C6 is a broad-spectrum antimicrobial compound . It is a potential endocrine disruptor, with the ability to modulate androgen and estrogen activity, as well as other hormone-mediated biological processes .

Mode of Action

It is known to interfere with mammalian reproduction . As an endocrine disruptor, it can modulate the activity of androgens, estrogens, and other hormones .

Biochemical Pathways

Given its role as an endocrine disruptor, it likely impacts hormone signaling pathways .

Pharmacokinetics

It is soluble in methanol , which may influence its absorption and distribution in the body. It’s also known that major oxidative metabolites of Triclocarban are rapidly conjugated with glucuronic acid by microsomes from the liver, kidney, and intestine .

Result of Action

Triclocarban-13C6 can cause methemoglobinemia in humans . Methemoglobinemia is a blood disorder in which an abnormal amount of methemoglobin — a form of hemoglobin — is produced, reducing the ability of red blood cells to release oxygen to tissues.

Action Environment

The action, efficacy, and stability of Triclocarban-13C6 can be influenced by various environmental factors. For instance, its solubility in methanol suggests that it may be more readily absorbed and distributed in environments where methanol is present.

Analyse Biochimique

Biochemical Properties

Triclocarban-13C6, like its parent compound Triclocarban, is known to interact with various enzymes and proteins. It has been found to interfere with mammalian reproduction and can cause methemoglobinemia in humans

Cellular Effects

Triclocarban-13C6 can have various effects on cells and cellular processes. It has been shown to interfere with mammalian reproduction . It can also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4’-Trichlorocarbanilide-13C6 involves the incorporation of carbon-13 into the molecular structure of Triclocarban. The general synthetic route includes the reaction of 4-chloroaniline with 3,4-dichlorophenyl isocyanate under controlled conditions to form the urea linkage . The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of 3,4,4’-Trichlorocarbanilide-13C6 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The carbon-13 labeling is achieved by using carbon-13 enriched starting materials, which are more expensive and require specialized handling .

Analyse Des Réactions Chimiques

Types of Reactions

3,4,4’-Trichlorocarbanilide-13C6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form chlorinated quinones.

Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various chlorinated and non-chlorinated derivatives, which can be further studied for their biological and chemical properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

Triclosan: Another widely used antibacterial agent with a similar mechanism of action.

Chlorhexidine: A disinfectant and antiseptic with broader antibacterial activity.

Benzalkonium Chloride: A quaternary ammonium compound used as a disinfectant and preservative.

Uniqueness

3,4,4’-Trichlorocarbanilide-13C6 is unique due to its carbon-13 labeling, which allows for detailed tracing and analysis in scientific studies. This isotopic labeling provides a significant advantage in research applications, making it a valuable tool for studying the environmental and biological fate of Triclocarban .

Propriétés

Numéro CAS |

1216457-76-9 |

|---|---|

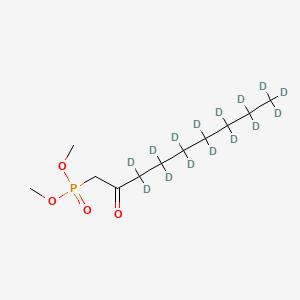

Formule moléculaire |

C13H9Cl3N2O |

Poids moléculaire |

321.532 |

Nom IUPAC |

1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)urea |

InChI |

InChI=1S/C13H9Cl3N2O/c14-8-1-3-9(4-2-8)17-13(19)18-10-5-6-11(15)12(16)7-10/h1-7H,(H2,17,18,19)/i1+1,2+1,3+1,4+1,8+1,9+1 |

Clé InChI |

ICUTUKXCWQYESQ-MROVPUMUSA-N |

SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |

Synonymes |

N-(4-Chlorophenyl)-N’-(3,4-dichlorophenyl)urea-13C6; 3,4,4’-Trichlorodiphenylurea-13C6; Cusiter-13C6; Cutisan-13C6; ENT 26925-13C6; Genoface-13C6; Preventol SB-13C6; Procutene-13C6; Solubacter-13C6; TCC-13C6; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15](/img/structure/B565111.png)

![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565116.png)